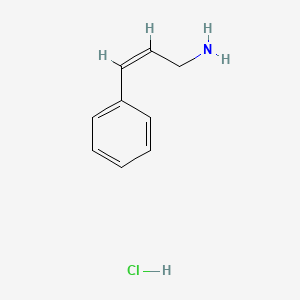

Cinnamylamine hydrochloride, (Z)-

Vue d'ensemble

Description

Cinnamylamine hydrochloride, (Z)- is a chemical compound with the molecular formula C9H11N.ClH . It is an aromatic compound derived from l-phenylalanine and is used in the synthesis of biologically active molecules, including drugs and energetic materials .

Synthesis Analysis

The biosynthesis of Cinnamylamine hydrochloride, (Z)- has been achieved using a combinatorial metabolic engineering strategy . The process involves the use of the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum, which has high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli were also used for a high conversion rate of cinnamic acid to cinnamaldehyde .Molecular Structure Analysis

The molecular structure of Cinnamylamine hydrochloride, (Z)- is characterized by a molecular formula of C9H11N.ClH . It has a molecular weight of 169.65 .Chemical Reactions Analysis

The biocatalytic synthesis of Cinnamylamine hydrochloride, (Z)- involves the conversion of cinnamaldehyde to cinnamylamine . This process was regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .Physical And Chemical Properties Analysis

Cinnamylamine hydrochloride, (Z)- has a molecular weight of 169.65 . More detailed physical and chemical properties are not available in the search results.Mécanisme D'action

Target of Action

Cinnamylamine Hydrochloride, (Z)- is an aromatic compound derived from L-phenylalanine . The primary targets of Cinnamylamine Hydrochloride, (Z)- are the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum and carboxylic acid reductase from Neurospora crassa (ncCAR) . These enzymes play a crucial role in the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- .

Mode of Action

Cinnamylamine Hydrochloride, (Z)- interacts with its targets, Cv-ωTA and ncCAR, to facilitate the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- . Cv-ωTA has been demonstrated to have high enzyme activity in this conversion . The carboxylic acid reductase ncCAR and phosphopantetheinyl transferase (PPTase) from E. coli were screened for a high conversion rate of cinnamic acid to cinnamaldehyde .

Biochemical Pathways

The biochemical pathway of Cinnamylamine Hydrochloride, (Z)- involves the conversion of cinnamic acid to cinnamaldehyde, which is then converted to Cinnamylamine Hydrochloride, (Z)- . This process is regulated by the overexpression or knockout of certain native global transcription factors, the overexpression of native resistance genes, and optimization of promoters .

Pharmacokinetics

coli reached 523.15 mg/L, suggesting that the compound can be efficiently produced and may have good bioavailability .

Result of Action

The result of the action of Cinnamylamine Hydrochloride, (Z)- is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported production of Cinnamylamine Hydrochloride, (Z)- by biocatalytic synthesis was 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cinnamylamine Hydrochloride, (Z)-. For instance, the rate of pyruvate metabolism was accelerated, and the genes related to stress and detoxification were upregulated with the overexpression of resistance gene marA, which reduced the NADPH level in E. coli . This suggests that the metabolic environment can significantly impact the production and efficacy of Cinnamylamine Hydrochloride, (Z)-.

Avantages Et Limitations Des Expériences En Laboratoire

Cinnamylamine hydrochloride, (Z)-, has a number of advantages and limitations for use in lab experiments. One advantage is its relatively low cost and easy availability. It is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that it may not be suitable for use in certain types of experiments, such as those involving highly reactive compounds or sensitive biological systems.

Orientations Futures

There are many potential future directions for research on cinnamylamine hydrochloride, (Z)-. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of cinnamylamine hydrochloride, (Z)-, and its potential applications in various fields of science and medicine.

Conclusion

Cinnamylamine hydrochloride, (Z)-, is a unique and versatile chemical compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on cinnamylamine hydrochloride, (Z)-, is needed to fully understand its potential and to develop new applications for this versatile compound.

Applications De Recherche Scientifique

Cinnamylamine hydrochloride, (Z)-, has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a ligand in the synthesis of metal complexes for use in catalysis and other applications. Additionally, cinnamylamine hydrochloride, (Z)-, has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cinnamylamine Hydrochloride, (Z)-, plays a crucial role in biochemical reactions. It interacts with enzymes such as carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) . These interactions are essential for the biocatalytic synthesis of aromatic primary amines .

Molecular Mechanism

The molecular mechanism of action of Cinnamylamine Hydrochloride, (Z)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cinnamylamine Hydrochloride, (Z)-, can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Propriétés

IUPAC Name |

(Z)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-ZULQGGHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4335-62-0 | |

| Record name | Cinnamylamine hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYLAMINE HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MW51209QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

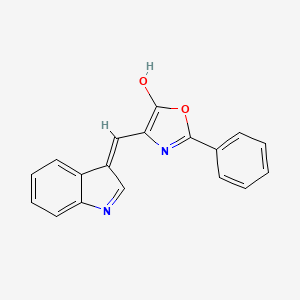

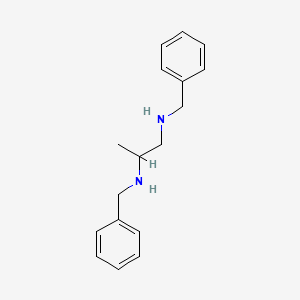

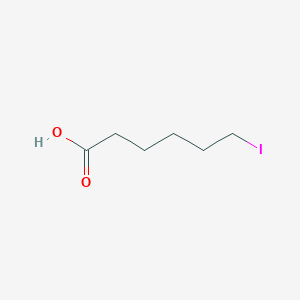

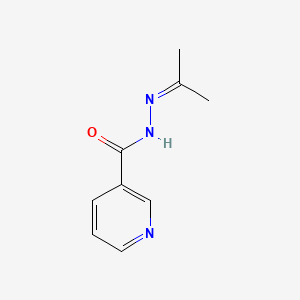

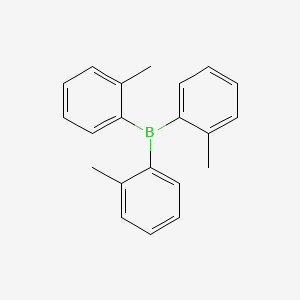

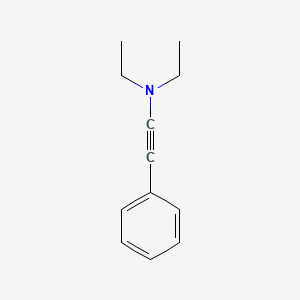

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

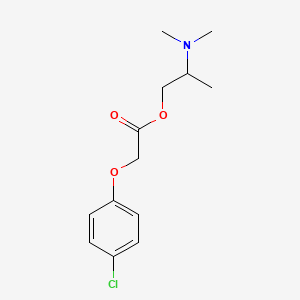

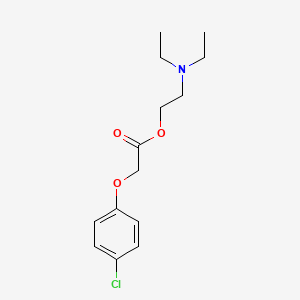

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-1-(4-chlorophenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1655782.png)

![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)

![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)

![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)

![2-(3-methylphenyl)-4-[(3-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B1655801.png)